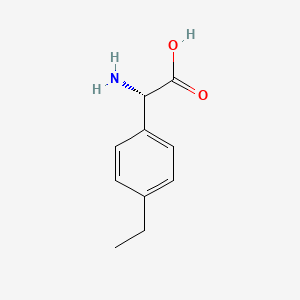

(2S)-2-amino-2-(4-ethylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-ethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis or enzymatic resolution. Enzymatic resolution uses enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess. This method is advantageous due to its high selectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-ethylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of (2S)-2-nitro-2-(4-ethylphenyl)acetic acid.

Reduction: Formation of (2S)-2-amino-2-(4-ethylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S)-2-amino-2-(4-ethylphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-amino-2-(4-methylphenyl)acetic acid

- (2S)-2-amino-2-(4-isopropylphenyl)acetic acid

- (2S)-2-amino-2-(4-tert-butylphenyl)acetic acid

Uniqueness

(2S)-2-amino-2-(4-ethylphenyl)acetic acid is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological interactions. This substitution can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

(2S)-2-amino-2-(4-ethylphenyl)acetic acid, also known as 2-amino-2-(4-ethylphenyl)acetic acid, is a compound with notable biological activities that have garnered attention in various fields of research. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- CAS Number : 318270-08-5

1. Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 7.26 | Induces apoptosis and cell cycle arrest |

| HepG2 (Liver) | 9.18 | Inhibits cell proliferation |

| HCT116 (Colon) | 8.37 | Affects cell cycle progression |

Studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell death .

2. Antioxidant Activity

This compound also demonstrates antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. The effectiveness of this compound in inhibiting lipid peroxidation was evaluated using the TBARS assay, yielding promising results:

| Concentration (mM) | Inhibition (%) |

|---|---|

| 0.5 | 65 |

| 1.0 | 80 |

| 1.5 | 90 |

These findings suggest that the compound may protect cells from oxidative damage, potentially contributing to its anticancer effects .

3. Antibacterial Activity

Emerging studies have reported that this compound exhibits antibacterial activity against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 30 |

The compound's antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Case Study 1: Anticancer Mechanism Investigation

In a study assessing the anticancer properties of this compound on MCF-7 breast cancer cells, researchers observed that treatment with the compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. Flow cytometry analysis revealed an increase in cells in the sub-G1 phase, indicating DNA fragmentation typical of apoptosis.

Case Study 2: Antioxidant Efficacy

A recent investigation into the antioxidant capacity of this compound demonstrated its ability to reduce reactive oxygen species (ROS) levels in HepG2 liver cells under oxidative stress conditions induced by hydrogen peroxide treatment. The results indicated a dose-dependent decrease in ROS levels, supporting its potential as a protective agent against oxidative damage.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-ethylphenyl)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

PWKCANDKDKPYIT-VIFPVBQESA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](C(=O)O)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.